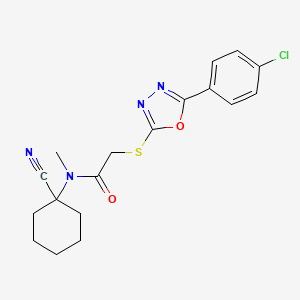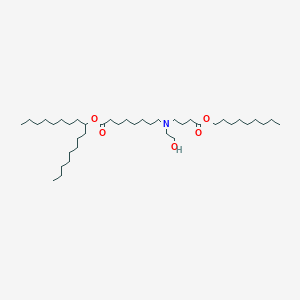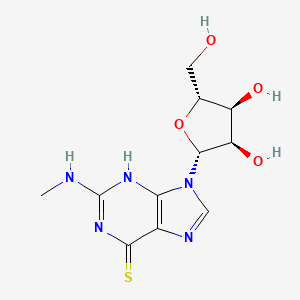![molecular formula C21H22N4O2S2 B13365092 3-[(Benzylsulfanyl)methyl]-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365092.png)
3-[(Benzylsulfanyl)methyl]-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Benzylsulfanyl)methyl]-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for drug development and other scientific research applications .
Méthodes De Préparation
The synthesis of 3-[(Benzylsulfanyl)methyl]-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization with various electrophiles . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-[(Benzylsulfanyl)methyl]-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[(Benzylsulfanyl)methyl]-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles, such as:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
These compounds share similar structural features but may differ in their specific substituents and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile .
Propriétés
Formule moléculaire |
C21H22N4O2S2 |
|---|---|
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
3-(benzylsulfanylmethyl)-6-(3,4-diethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H22N4O2S2/c1-3-26-17-11-10-16(12-18(17)27-4-2)20-24-25-19(22-23-21(25)29-20)14-28-13-15-8-6-5-7-9-15/h5-12H,3-4,13-14H2,1-2H3 |
Clé InChI |
GGLDWMBDDXRIQN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromobenzo[d]thiazole-4-carbonitrile](/img/structure/B13365009.png)
![Butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate](/img/structure/B13365010.png)

![3-[(Methylsulfanyl)methyl]-6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365021.png)


![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]acetamide](/img/structure/B13365030.png)

![(1R,2R)-2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)cyclopentan-1-ol](/img/structure/B13365045.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B13365057.png)

homocysteine](/img/structure/B13365061.png)
![7-chloro-N-(2-{4-[2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-4-quinolinamine](/img/structure/B13365071.png)
![Ethyl 3-amino-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carboxylate](/img/structure/B13365072.png)
